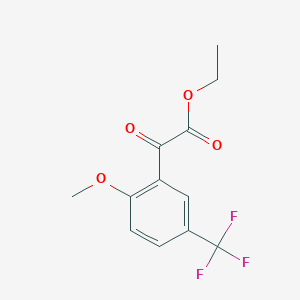

(2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester

Description

(2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester is an aromatic oxo-acetic acid ester characterized by a benzene ring substituted with a methoxy group (-OCH₃) at position 2 and a trifluoromethyl (-CF₃) group at position 4. The ethyl ester moiety enhances its lipophilicity, making it suitable for applications in pharmaceuticals, agrochemicals, or organic synthesis.

Properties

IUPAC Name |

ethyl 2-[2-methoxy-5-(trifluoromethyl)phenyl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-3-19-11(17)10(16)8-6-7(12(13,14)15)4-5-9(8)18-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDPGJUDQQOFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Potassium Permanganate-Mediated Oxidation

The foundational route involves oxidizing o-methyl acetophenone derivatives to generate the oxoacetic acid intermediate. In CN1560027A, 2-(2'-methylphenyl)-2-oxoacetic acid is synthesized via potassium permanganate (KMnO₄) oxidation under acidic conditions. This method avoids stoichiometric halogenation reagents, reducing wastewater generation compared to traditional chlorination approaches.

Reaction Conditions :

-

Substrate : 2-methyl-5-trifluoromethylacetophenone

-

Oxidizing Agent : KMnO₄ (1.2 equiv)

-

Solvent : H₂O/AcOH (3:1 v/v)

-

Temperature : 80–90°C

The crude oxoacetic acid is subsequently esterified with ethanol using sulfuric acid catalysis, producing the target ethyl ester. This step achieves 85–90% conversion but requires careful pH control to prevent decarboxylation.

Halogenation-Amination Coupling

Bromination of Methyl Ester Intermediates

US8084604B2 discloses a bromination strategy for synthesizing trifluoromethylphenylglyoxylate esters. While focused on dihydroquinazoline precursors, the protocol is adaptable to (2-methoxy-5-trifluoromethylphenyl) derivatives:

-

Bromination :

-

Amination :

The brominated intermediate reacts with methoxyamine hydrochloride in THF, yielding the oxime derivative. Subsequent coupling with m-trifluoromethylacetophenone oxime under basic conditions (K₂CO₃) forms the final ester.

Palladium-Catalyzed Cross-Coupling

Heck Reaction for Aryl-Acetate Linkage

US8084604B2 highlights a palladium-mediated Heck coupling to assemble the trifluoromethylphenyl-oxoacetate scaffold:

Reaction Setup :

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : Tris(o-tolyl)phosphine (6 mol%)

-

Base : Triethylamine (3 equiv)

-

Solvent : Isobutyronitrile

-

Temperature : 100°C

This method couples 2-methoxy-5-trifluoromethylphenyl halides with ethyl glyoxylate, enabling precise stereocontrol. Critical parameters include ligand selection and solvent polarity to suppress β-hydride elimination.

Hydrolysis-Esterification Tandem Process

Base-Catalyzed Transesterification

Ethyl ester formation via transesterification of methyl ester precursors is detailed in US8084604B2:

Step 1: Hydrolysis

-

Substrate : Methyl oxoacetate intermediate

-

Base : NaOH (2.0 equiv)

-

Solvent : MeOH/H₂O (4:1 v/v)

-

Temperature : 25°C

Step 2: Esterification

-

Alcohol : Ethanol (5.0 equiv)

-

Acid Catalyst : H₂SO₄ (0.1 equiv)

-

Solvent : Toluene

-

Temperature : Reflux (110°C)

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by the presence of a methoxy group, a trifluoromethyl group, and an oxo-acetic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 250.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, making it suitable for various biological applications.

Scientific Research Applications

1. Pharmaceutical Development

- Drug Synthesis : The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic properties.

- Case Study : A study demonstrated that derivatives of this compound exhibited improved activity against certain cancer cell lines compared to their non-fluorinated counterparts. The incorporation of trifluoromethyl groups has been linked to increased metabolic stability and bioavailability.

2. Agrochemical Applications

- Pesticide Development : Research indicates that (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester can be used in the formulation of novel agrochemicals. Its efficacy against pests has been documented in several studies.

- Case Study : Field trials showed that formulations containing this compound significantly reduced pest populations while maintaining low toxicity to non-target organisms.

3. Material Science

- Polymer Chemistry : The compound can be utilized in the development of specialty polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices has been shown to improve performance under extreme conditions.

- Data Table 1: Properties of Polymers with (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester

1. Antimicrobial Properties

- The compound exhibits significant antimicrobial activity, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli. Studies have shown that it disrupts bacterial cell membranes, leading to cell death.

2. Anti-inflammatory Effects

- Research suggests that (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

Data Table 2: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type Variations

(3-Fluoro-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester

- Structure : Substituted with fluorine at position 3 and -CF₃ at position 5.

- Key Differences : The fluorine atom (strong electron-withdrawing group) replaces the methoxy group (moderate electron-donating group), altering electronic density on the aromatic ring. This likely increases electrophilicity at the oxo-acetic acid moiety, enhancing reactivity in nucleophilic reactions compared to the methoxy analog .

(2,4-Bis-trifluoromethylphenyl)oxo-acetic acid ethyl ester

- Structure : Contains two -CF₃ groups at positions 2 and 4.

- Steric hindrance from the 2-position -CF₃ may also limit interactions in biological systems compared to the single -CF₃ in the target compound .

Aromatic Ring Modifications

(6-Chloropyridin-3-yl)-oxo-acetic acid ethyl ester

- Structure : Pyridine ring with chlorine at position 6.

- Key Differences : The nitrogen atom in the pyridine ring introduces a polarizable π-system, enhancing solubility in aqueous media. The chlorine substituent (electron-withdrawing) may confer distinct reactivity in cross-coupling reactions compared to -CF₃ or -OCH₃ groups .

(1H-Indol-3-yl)-oxo-acetic acid ethyl ester

- Structure : Indole ring system substituted at position 3.

- Key Differences: The indole’s bicyclic structure and nitrogen atom enable hydrogen bonding, improving binding affinity in biological targets (e.g., enzyme inhibitors). This contrasts with the monosubstituted benzene ring in the target compound, which lacks such interactions .

Functional Group Variations

2-(5-Methoxy-2-(trifluoromethyl)phenyl)-2-oxoacetic acid

- Structure : Free carboxylic acid instead of ethyl ester.

- Key Differences : The carboxylic acid group increases polarity and water solubility but reduces cell membrane permeability. This form is more reactive in acid-catalyzed reactions, whereas the ethyl ester derivative offers better bioavailability .

(2-Formylaminothiazol-4-yl)-oxo-acetic acid ethyl ester

- Structure: Thiazole ring with formylamino substituent.

- This contrasts with the methoxy and -CF₃ groups, which prioritize electronic modulation over direct biological interactions .

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name | Aromatic Core | Substituents | Key Functional Group |

|---|---|---|---|

| Target Compound | Benzene | 2-OCH₃, 5-CF₃ | Ethyl ester |

| (3-Fluoro-5-trifluoromethylphenyl) analog | Benzene | 3-F, 5-CF₃ | Ethyl ester |

| (2,4-Bis-trifluoromethylphenyl) analog | Benzene | 2-CF₃, 4-CF₃ | Ethyl ester |

| (6-Chloropyridin-3-yl) analog | Pyridine | 6-Cl | Ethyl ester |

| (1H-Indol-3-yl) analog | Indole | 3-substitution | Ethyl ester |

Table 2: Inferred Property Trends

| Compound Type | Solubility | Reactivity | Biological Interaction Potential |

|---|---|---|---|

| Target Compound | Moderate (ester) | High (electron-deficient aryl) | Moderate (lipophilic) |

| Pyridine-based analogs | High (polar) | Moderate | High (H-bonding) |

| Indole-based analogs | Low (non-polar) | Low | High (target-specific) |

| Carboxylic acid analogs | High (polar) | Very high | Low (poor permeability) |

Biological Activity

The compound (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester , also referred to by its chemical formula , is a synthetic organic compound notable for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

- Molecular Formula :

- Molecular Weight : 276.2117 g/mol

- CAS Number : 2060006-31-5

Biological Activity Overview

The biological activities of (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester have been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. The presence of the trifluoromethyl moiety in this compound may contribute to its efficacy against various microbial strains. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi through mechanisms involving disruption of cell membrane integrity and interference with metabolic processes.

Anticancer Properties

Studies have demonstrated that (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester exhibits cytotoxic effects on cancer cell lines. The compound has been shown to induce apoptosis in malignant cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

The mechanism by which (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for growth and survival.

- Receptor Interaction : It can bind to specific receptors on cell membranes, altering signal transduction pathways that regulate cellular responses.

- Gene Expression Modulation : The compound may influence the expression of genes associated with inflammation and cancer progression.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various trifluoromethyl-containing compounds against resistant bacterial strains. The results indicated that (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

- Anticancer Research : In a study focusing on breast cancer treatments, the compound demonstrated promising results in reducing tumor growth in xenograft models. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in cancer cells .

Q & A

Basic: What are the optimized synthetic routes for preparing (2-Methoxy-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester?

Methodological Answer:

The synthesis typically involves multi-step reactions, such as:

- Condensation reactions : Ethyl oxoacetate derivatives can be synthesized via condensation of arylhydrazonopropanals with ethyl cyanoacetate under acidic conditions (e.g., acetic acid with ammonium acetate) .

- Esterification : Intermediate carboxylic acids (e.g., 2-oxo-2-arylacetic acids) are esterified using ethanol in the presence of sulfuric acid or anhydrous K₂CO₃ with tetrabutyl ammonium bromide as a phase-transfer catalyst .

- Key variables : Reaction temperature (e.g., 0–25°C for controlled exothermic steps), solvent choice (DCM for halogenated intermediates), and purification via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what challenges arise?

Methodological Answer:

- 1H/13C NMR : Essential for confirming the ester group (δ ~4.1–4.4 ppm for –OCH₂CH₃) and aryl substituents (e.g., trifluoromethyl at δ ~7.5–8.0 ppm). Challenges include resolving overlapping signals from methoxy and trifluoromethyl groups .

- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., m/z ~250–290 for similar esters) and fragmentation patterns. High-resolution MS is recommended to distinguish isotopic clusters from fluorine atoms .

- FT-IR : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C–O–C ester linkages (~1250 cm⁻¹) .

Advanced: How do electronic effects of the trifluoromethyl and methoxy groups influence reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Trifluoromethyl (–CF₃) : Strong electron-withdrawing effect increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attack (e.g., hydrolysis or aminolysis). However, steric hindrance may reduce accessibility .

- Methoxy (–OCH₃) : Electron-donating resonance effects stabilize the aryl ring but may deactivate the ester toward nucleophiles. Competitive ortho-directing effects should be considered in substitution reactions .

- Experimental validation : Use kinetic studies (e.g., monitoring reaction rates via HPLC) and computational modeling (DFT calculations for charge distribution) to quantify electronic effects .

Advanced: How can researchers resolve contradictions between experimental and predicted physicochemical properties (e.g., solubility, Henry’s law constants)?

Methodological Answer:

- Case study : Oxo-acetic acid derivatives often show discrepancies in Henry’s law constants (e.g., overestimations by ~3 log units in computational models like SPARC). This arises from unaccounted hydration equilibria or dimerization in solution .

- Mitigation strategies :

- Empirical validation : Measure aqueous solubility via shake-flask methods with HPLC quantification.

- Advanced modeling : Incorporate solvation-free energy corrections using COSMO-RS or MD simulations .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., ethyl 2-chloro-5-pyridylglyoxylate) to identify outliers .

Basic: What are the applications of this compound in medicinal chemistry or enzymology?

Methodological Answer:

- Enzyme inhibition : The ester’s aryl-oxoacetate core mimics natural substrates, making it a candidate for inhibiting oxidoreductases or hydrolases. For example, similar compounds inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR) .

- Biological assays : Test inhibitory activity via IC₅₀ determination using enzyme-coupled assays (e.g., NADPH oxidation for DHFR) or crystallography to study binding modes .

Advanced: What computational tools predict metabolic pathways or toxicity profiles for this ester?

Methodological Answer:

- Metabolic prediction : Use in silico tools like SwissADME or MetaPrint2D to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis to carboxylic acid or cytochrome P450-mediated oxidation) .

- Toxicity screening : Employ QSAR models (e.g., ProTox-II) to assess mutagenicity or hepatotoxicity. Validate with in vitro assays (e.g., Ames test for mutagenicity) .

Basic: How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Process optimization :

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for esterification efficiency .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aryl intermediates but may complicate purification. Switch to toluene or EtOAc for easier workup .

- Scale-up challenges : Address exotherms using jacketed reactors and optimize stirring rates to maintain homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.